3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one
Description
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one is a pyrazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms (pyrazinone core). Key structural features include:
- Substituents: Chlorine atoms at positions 3 and 5, a 2-fluorophenyl group at position 6, and a methyl group at position 1.
- Electronic Effects: The electron-withdrawing chloro and fluorophenyl groups likely enhance the compound’s electrophilicity and influence its reactivity and binding interactions.
Properties
Molecular Formula |
C11H7Cl2FN2O |
|---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
3,5-dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-16-8(6-4-2-3-5-7(6)14)9(12)15-10(13)11(16)17/h2-5H,1H3 |
InChI Key |
MUZGQYJTEKZCLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like acetonitrile and reagents such as N-chlorosuccinimide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or defluorinated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(2-fluorophenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related heterocyclic derivatives featuring fluorophenyl substituents:
Key Structural Differences and Implications
Heterocyclic Core: Pyrazinone (Target): The pyrazinone ring offers two nitrogen atoms in a 1,4-diazine arrangement, which may facilitate hydrogen bonding and π-stacking interactions. Compared to pyrimidine (compound 6I) or thiazole (5a–5g), the pyrazinone’s keto group at position 2 increases polarity. The cyclopropyl and arylhydrazono groups in these derivatives introduce steric bulk, which could affect target binding. Pyrazolo-diazepinone (Ziprasidone): The fused diazepinone ring system in Ziprasidone provides conformational flexibility, critical for its CNS activity .
Substituent Effects: Halogenation: The target compound’s 3,5-dichloro substitution contrasts with the single fluorophenyl group in Ziprasidone. Chlorine’s stronger electron-withdrawing effect may reduce metabolic stability compared to fluorine.
In contrast, the target compound’s chloro groups likely prioritize lipophilicity, suggesting possible membrane-targeted activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
